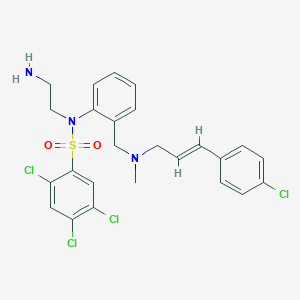

3-氧代-1-苯基-2,7,10-三氧杂-4-氮杂十二烷-12-酸

描述

Synthesis Analysis

The synthesis of complex molecules like 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid often involves multi-step reactions, starting from readily available or easily synthesized intermediates. While the direct synthesis of this compound is not detailed in the available literature, studies on similar compounds provide insights into potential synthetic pathways. For instance, the synthesis of related compounds involves cascade reactions, transition-metal-free conditions, and the use of renewable resources such as levulinic acid, indicating an emphasis on efficient, environmentally benign synthesis methods (Organic & Biomolecular Chemistry, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid is characterized by specific bonding patterns and geometric arrangements. For example, polymorphic forms of closely related compounds reveal different molecular conformations due to intermolecular hydrogen bonding, affecting their physical and chemical properties (Journal of The Chemical Society-perkin Transactions 1, 1989).

Chemical Reactions and Properties

Chemical reactions involving similar compounds demonstrate their reactivity and potential for further transformation. For instance, nitration and alkylation reactions lead to the formation of various derivatives, highlighting the compound's versatility in synthetic chemistry (Russian Journal of Organic Chemistry, 2005).

科学研究应用

新型合成和抑制剂活性

一种改进的 2-氧代酸(特别是 2-氧代-4-苯基-3-丁炔酸)合成方法已被报道,突出了其作为酿酒酵母丙酮酸脱羧酶的有效抑制剂的作用。该化合物通过受控合成和水解,展示了在生化应用中的潜力,例如酶抑制和酶促途径的研究 (Chiu 和 Jordan,1994)。

抗癌潜力

从乳香树胶中分离出的 3-氧代-齐墩果烷-8, 24-二烯-3-酮-21-酸及其通过贝克曼重排产生的衍生物的研究显示出对各种人癌细胞系具有显着的抗肿瘤活性。这突出了氧代酸衍生物在开发抗癌治疗中的潜力 (Shenvi 等,2014)。

真菌生物转化

真菌长喙黑曲霉将 3-氧代-齐墩果烷-12-烯-28-酸转化为羟基化代谢物,证明了微生物生物转化在修饰和潜在增强氧代酸化合物性质中的应用。该过程可能与药物合成和生成具有改进生物活性的新化合物有关 (Shirane 等,1996)。

合成和结构分析

对 3-氧代-5-苯基-1H-1,2,3-三唑-4-羧酸的研究探索了含三氧杂化合物的合成、结构和性质。此类研究对于理解这些化合物在材料科学、药理学和有机合成中的化学行为和潜在应用至关重要 (Shtabova 等,2005)。

安全和危害

The compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statement is H3021. More detailed safety and hazard information is not available in the sources I found.

未来方向

I couldn’t find specific information on the future directions of research or applications for this compound.

Please note that this information might be incomplete or outdated, and it’s always a good idea to consult more sources or experts in the field for more accurate and comprehensive information.

属性

IUPAC Name |

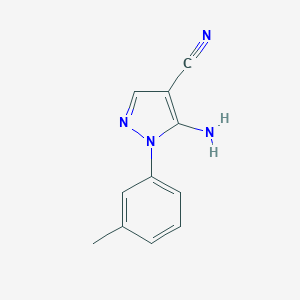

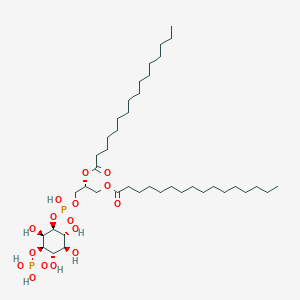

2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c16-13(17)11-20-9-8-19-7-6-15-14(18)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUWSVXMAZFFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448977 | |

| Record name | 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid | |

CAS RN |

165454-06-8 | |

| Record name | 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)](/img/structure/B60909.png)

![[5-(2-Thienyl)-3-isoxazolyl]methanol](/img/structure/B60917.png)

![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)